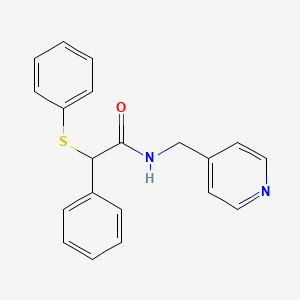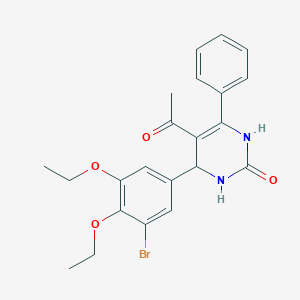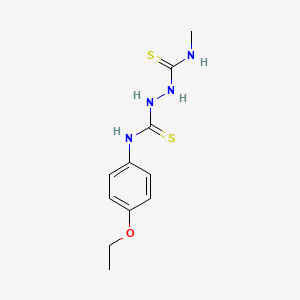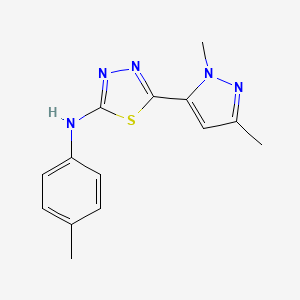![molecular formula C20H18N2O5S B10896972 2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5S This compound is characterized by the presence of a naphthylsulfonyl hydrazone group attached to a phenoxypropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 2-naphthylsulfonyl chloride with hydrazine to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-formylphenoxypropanoic acid under acidic conditions to yield the final product.
The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various substituted phenoxypropanoic acids.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the naphthylsulfonyl group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID: Similar structure but with an acetic acid backbone.
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)BUTANOIC ACID: Similar structure but with a butanoic acid backbone.
Uniqueness
2-(4-{[(E)-2-(2-NAPHTHYLSULFONYL)HYDRAZONO]METHYL}PHENOXY)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl hydrazone group makes it particularly suitable for applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C20H18N2O5S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-[4-[(E)-(naphthalen-2-ylsulfonylhydrazinylidene)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C20H18N2O5S/c1-14(20(23)24)27-18-9-6-15(7-10-18)13-21-22-28(25,26)19-11-8-16-4-2-3-5-17(16)12-19/h2-14,22H,1H3,(H,23,24)/b21-13+ |
InChI-Schlüssel |
IXRQBLBZXCUSNC-FYJGNVAPSA-N |
Isomerische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896898.png)



![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896936.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)
![6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10896959.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)

![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
